molecular formula C19H21N3O5S B10957306 Ethyl 2-{cyclopentyl[(4-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{cyclopentyl[(4-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10957306
M. Wt: 403.5 g/mol
InChI Key: BQWLZXNIKHMCNT-UHFFFAOYSA-N
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Description

ETHYL 2-[CYCLOPENTYL(4-NITROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a nitrobenzoyl group, and a cyclopentyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[CYCLOPENTYL(4-NITROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the nitrobenzoyl group and the cyclopentyl group. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various amines. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[CYCLOPENTYL(4-NITROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sulfuric acid, and sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while hydrolysis of the ester group produces the corresponding carboxylic acid .

Scientific Research Applications

ETHYL 2-[CYCLOPENTYL(4-NITROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[CYCLOPENTYL(4-NITROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also participate in binding interactions with enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

ETHYL 2-[CYCLOPENTYL(4-NITROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 2-[(4-NITROBENZOYL)AMINO]BENZOATE: Similar structure but lacks the thiazole ring and cyclopentyl group.

    4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: Contains the thiazole ring but lacks the nitrobenzoyl and cyclopentyl groups.

    CYCLOPENTYL(4-NITROBENZOYL)AMINO COMPOUNDS: Similar functional groups but different core structures.

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 2-[cyclopentyl-(4-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H21N3O5S/c1-3-27-18(24)16-12(2)20-19(28-16)21(14-6-4-5-7-14)17(23)13-8-10-15(11-9-13)22(25)26/h8-11,14H,3-7H2,1-2H3

InChI Key

BQWLZXNIKHMCNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(C2CCCC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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